(2S)-({[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)(phenyl)ethanoic acid
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Overview
Description
2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-2-PHENYLACETIC ACID is a complex organic compound that features a thiazole ring, a phenylacetic acid moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-2-PHENYLACETIC ACID typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step often involves the coupling of the thiazole derivative with phenylacetic acid under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-2-PHENYLACETIC ACID can undergo various chemical reactions, including:
Oxidation: The dimethoxy groups can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethoxy groups can yield quinones, while reduction of the thiazole ring can produce dihydrothiazole derivatives .
Scientific Research Applications
2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-2-PHENYLACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions, while the phenylacetic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but lacks the thiazole ring.
2-(3,4-Dimethoxyphenyl)ethanol: Contains the dimethoxyphenyl group but has an alcohol functional group instead of the thiazole ring.
3-(3,4-Dimethoxyphenyl)propionic acid: Similar structure but with a propionic acid moiety instead of phenylacetic acid.
Uniqueness
The uniqueness of 2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-2-PHENYLACETIC ACID lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring, dimethoxyphenyl group, and phenylacetic acid moiety allows for diverse interactions and applications that are not possible with simpler analogs .
Properties
Molecular Formula |
C21H20N2O5S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C21H20N2O5S/c1-27-16-9-8-14(10-17(16)28-2)20-22-15(12-29-20)11-18(24)23-19(21(25)26)13-6-4-3-5-7-13/h3-10,12,19H,11H2,1-2H3,(H,23,24)(H,25,26)/t19-/m0/s1 |
InChI Key |
HNCIVIJKXGXEGA-IBGZPJMESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC(C3=CC=CC=C3)C(=O)O)OC |
Origin of Product |
United States |
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